1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

Description

Structural Characteristics and Nomenclature

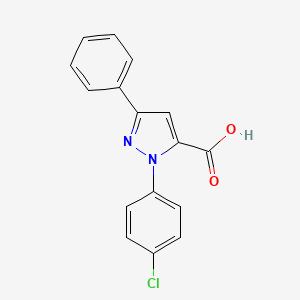

The structural characteristics of this compound reflect the fundamental architecture of the pyrazole ring system combined with specific substituent groups that confer unique chemical and biological properties. The compound belongs to the pyrazole family, which consists of a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms in positions 1 and 2. This core structure provides the foundation for the compound's reactivity and biological activity, with the adjacent nitrogen atoms creating distinct electronic properties that influence both chemical behavior and pharmacological potential.

The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The primary designation, this compound, indicates the specific positioning of substituent groups around the pyrazole ring. The 4-chlorophenyl group is attached to the nitrogen atom at position 1, while a phenyl group occupies position 3, and the carboxylic acid functionality is located at position 5 of the pyrazole ring. Alternative nomenclature systems have designated this compound as 1H-Pyrazole-5-carboxylic acid, 1-(4-chlorophenyl)-3-phenyl-, reflecting different approaches to systematic naming while maintaining chemical accuracy.

The molecular formula C16H11ClN2O2 reveals the precise atomic composition of the compound, with sixteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms contributing to its overall structure. The molecular weight of 298.72 grams per mole places this compound within a size range that is optimal for both pharmaceutical applications and agricultural use, allowing for effective biological activity while maintaining appropriate physical properties for formulation and application. The presence of the chlorine atom in the para position of the phenyl ring introduces electronegativity differences that can significantly influence the compound's interaction with biological targets and its overall pharmacokinetic properties.

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which began in the late nineteenth century with pioneering work by German chemists. The foundation for pyrazole chemistry was established in 1883 when Ludwig Knorr first coined the term "pyrazole" and discovered the antipyretic properties of pyrazole derivatives. Knorr's initial work involved attempting to synthesize quinoline derivatives with antipyretic activity, but he accidentally obtained antipyrine, also known as 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which demonstrated significant analgesic, antipyretic, and antirheumatic activities. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent research into pyrazole derivatives.

The synthetic methodologies that would eventually lead to compounds like this compound were further developed by Hans von Pechmann in 1898, who established a classical method for pyrazole synthesis using acetylene and diazomethane. Pechmann's work provided crucial insights into the formation of the pyrazole ring system and established synthetic pathways that remain relevant to contemporary pyrazole chemistry. The development of these early synthetic approaches created the theoretical and practical framework necessary for the eventual synthesis of more complex pyrazole derivatives containing multiple aromatic substituents and functional groups.

The evolution from simple pyrazole compounds to complex derivatives like this compound represents a significant advancement in heterocyclic chemistry, driven by the recognition that structural modifications could dramatically alter biological activity and chemical properties. The incorporation of chlorinated aromatic rings and carboxylic acid functionalities into pyrazole structures emerged from systematic studies of structure-activity relationships conducted throughout the twentieth century. These investigations revealed that specific substitution patterns could enhance antimicrobial, anti-inflammatory, and herbicidal activities, leading to the targeted synthesis of compounds with precisely defined structural features.

The development of modern synthetic methodologies for pyrazole derivatives has been characterized by the evolution of increasingly sophisticated approaches to ring formation and functionalization. Contemporary synthetic strategies include the Knorr-type condensation of 1,3-diketones with hydrazines, 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes, and reactions of α,β-unsaturated aldehydes and ketones with hydrazines. These methodologies have enabled the synthesis of complex pyrazole derivatives with multiple functional groups and aromatic substituents, facilitating the development of compounds like this compound with specific applications in medicinal and agricultural chemistry.

Significance in Medicinal and Agricultural Chemistry

The significance of this compound in medicinal chemistry stems from its structural features that enable interaction with specific biological targets and its role as a key intermediate in pharmaceutical synthesis. Research has demonstrated that this compound serves as a crucial building block in the development of novel anti-inflammatory and analgesic drugs, addressing critical needs in pain management and inflammatory disease treatment. The presence of both chlorophenyl and phenyl substituents, combined with the carboxylic acid functionality, creates a molecular architecture that can effectively interact with cyclooxygenase enzymes and other inflammatory mediators, making it valuable for pharmaceutical development programs focused on non-steroidal anti-inflammatory drug design.

The compound's applications in pharmaceutical research extend beyond its role as a synthetic intermediate to include direct investigations of its enzyme inhibition properties. Studies have shown that pyrazole derivatives with similar structural features can modulate various enzymatic pathways, providing insights into metabolic processes and potential therapeutic targets. The carboxylic acid group at position 5 of the pyrazole ring is particularly significant for biological activity, as it can form hydrogen bonds with amino acid residues in enzyme active sites and influence the compound's pharmacokinetic properties through its ionization behavior under physiological conditions.

In agricultural chemistry, this compound has demonstrated significant potential as a herbicide, effectively controlling weed growth in various crop systems and contributing to enhanced agricultural productivity. The compound's herbicidal activity is attributed to its ability to interfere with specific plant metabolic pathways, particularly those involved in photosynthesis and amino acid synthesis. The chlorophenyl substituent plays a crucial role in this activity, as halogenated aromatic systems often exhibit enhanced binding affinity for plant enzymes and improved persistence in agricultural environments.

The environmental applications of this compound extend to investigations of its effectiveness in pollutant degradation and environmental remediation strategies. Research has explored its potential role in developing eco-friendly approaches to environmental cleanup, taking advantage of its chemical stability and reactivity patterns. The compound's ability to undergo specific chemical transformations under controlled conditions makes it valuable for designing systems that can break down environmental contaminants while minimizing ecological impact.

The multidisciplinary significance of this compound reflects the broader importance of pyrazole derivatives in contemporary chemical research and industrial applications. The compound's unique combination of structural features enables its utilization across diverse fields, from pharmaceutical development to agricultural protection and environmental remediation. This versatility underscores the continuing relevance of heterocyclic chemistry in addressing complex challenges across multiple sectors and highlights the potential for further development of pyrazole-based compounds with enhanced properties and expanded applications.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)19-15(16(20)21)10-14(18-19)11-4-2-1-3-5-11/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIAUVPHUMDQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355651 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-90-9 | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation Route

- 4-Chlorobenzaldehyde (for the 4-chlorophenyl substituent)

- Phenylhydrazine or substituted hydrazines

- β-Keto esters or chalcones (e.g., ethyl 4-chlorobenzoylacetate or chalcone derivatives)

- The hydrazine reacts with the α,β-unsaturated ketone or chalcone under acidic or neutral conditions to form a hydrazone intermediate.

- Cyclization occurs upon heating, often in the presence of acetic acid or other mild acids, to form the pyrazoline ring.

- Oxidation or dehydrogenation may be applied to convert pyrazoline to pyrazole if necessary.

- Srivastava et al. (2007) describe the synthesis of 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid by reacting ethyl 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate with potassium hydroxide in methanol at 65–68 °C for 2 hours, achieving an 85% yield of the acid after hydrolysis.

Hydrolysis of Ester Intermediates

The carboxylic acid group is often introduced or protected as an ester during the initial synthesis steps. Hydrolysis of these esters to the free acid is a critical step.

- Base-catalyzed hydrolysis using alkali metal hydroxides such as potassium hydroxide or sodium hydroxide.

- Solvents: Methanol, ethanol, or aqueous mixtures.

- Temperature: Mild heating (60–70 °C) for 1–3 hours.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of ethyl ester to acid | KOH in methanol, 65–68 °C, 2 h | 85 | High yield, mild conditions |

Oxidation and Ring Closure

In some synthetic routes, pyrazoline intermediates are oxidized to pyrazoles during or after the cyclization step.

- Oxidizing agents such as acid halides (e.g., phosphorus oxychloride) can simultaneously convert pyrazoline to pyrazole while forming acid halide intermediates.

- This method reduces the number of steps and environmental impact by combining oxidation and halide formation in one step.

Acid Halide Formation and Amide Coupling (Related Methods)

Though more relevant to benzamide derivatives, acid halide intermediates of pyrazole carboxylic acids can be prepared by treatment with chlorinating agents such as phosphorus trichloride or thionyl chloride. These intermediates can then be used for further functionalization.

| Chlorinating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Thionyl chloride (SOCl2) | Toluene or benzene | Reflux, 1 h | ~90 | Efficient conversion to acid chloride |

Purification and Characterization

- The final acid product is typically isolated by acidification of the reaction mixture, followed by filtration or extraction.

- Purification methods include recrystallization from ethanol/water mixtures.

- Purity is confirmed by HPLC (>90% typical), gas chromatography, and spectroscopic methods.

| Step | Method | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Cyclocondensation | 4-Chlorobenzaldehyde + phenylhydrazine + chalcone, acidic medium | Not specified | Forms pyrazoline intermediate |

| 2 | Oxidation/Ring closure | Acid halide reagent (e.g., POCl3), reflux | ~70–90 | Converts pyrazoline to pyrazole and forms acid halide |

| 3 | Hydrolysis | KOH in methanol, 65–68 °C, 2 h | 85 | Converts ester to carboxylic acid |

| 4 | Purification | Acidification, filtration, recrystallization | >90 purity | Final isolation |

- The hydrolysis step is critical and typically performed under basic conditions with potassium hydroxide in methanol, yielding the acid in high purity and yield.

- The use of acid halide reagents for simultaneous oxidation and halide formation is an innovative approach that simplifies the process and reduces environmental impact.

- Reaction monitoring by HPLC and gas chromatography ensures high product quality.

- The choice of solvents and reagents is optimized to balance yield, purity, and environmental considerations.

- The synthetic routes are adaptable for scale-up in industrial settings, with continuous flow methods being explored for efficiency.

The preparation of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves well-established organic synthesis techniques centered on cyclocondensation, oxidation, and hydrolysis steps. The most efficient methods employ base-catalyzed hydrolysis of ester intermediates and innovative oxidation strategies using acid halide reagents. These methods provide high yields and purity, suitable for both research and industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and chlorophenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticonvulsant, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Electronic Differences

- Fused Rings: The thieno[2,3-c]pyrazole derivative replaces the benzene ring with a thiophene, altering electronic distribution and conjugation, which may affect redox properties or catalytic activity.

- Hydrogen-Bonding Groups: The hydroxyethyl and oxo groups in introduce additional H-bond donors/acceptors, improving solubility and intermolecular interactions.

Biological Activity

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, a compound with the molecular formula , has garnered attention in various fields due to its diverse biological activities. This article explores its applications in agricultural chemistry, pharmaceutical development, and environmental science, supported by empirical data and relevant case studies.

- Molecular Weight : 298.73 g/mol

- CAS Number : 618101-90-9

- Structure : The compound features a pyrazole core, which is known for its potential as a bioactive scaffold.

1. Agricultural Chemistry

This compound is recognized for its efficacy as a herbicide. It demonstrates potent activity against various weed species, thereby enhancing crop yields. Its mechanism primarily involves the inhibition of specific enzymes crucial for plant growth.

2. Pharmaceutical Development

The compound serves as a key intermediate in synthesizing anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit significant inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have shown that certain derivatives can achieve up to 85% inhibition of TNF-α at concentrations around 10 µM when compared to standard drugs like dexamethasone .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Derivative A | 10 | TNF-α Inhibition |

| Derivative B | 5 | IL-6 Inhibition |

| Dexamethasone | 1 | Reference Standard |

3. Enzyme Inhibition

The compound has been investigated for its role in enzyme inhibition, particularly regarding monoamine oxidase (MAO) isoforms. Some synthesized derivatives have shown promising activity against both MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compound 3k exhibited comparable anti-inflammatory activity to indomethacin, demonstrating its potential as an analgesic agent .

Case Study 2: Antimicrobial Properties

Research conducted on various pyrazole derivatives revealed significant antimicrobial activity against strains such as E. coli and Staphylococcus aureus. Compound 11 was particularly noted for its effectiveness, highlighting the importance of structural modifications in enhancing biological activity .

Environmental Applications

In environmental science, the compound is being explored for its ability to degrade pollutants. Its application in eco-friendly remediation strategies could provide sustainable solutions for contaminant management in agricultural settings.

Q & A

Basic: What are the established synthetic routes for 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

- Step 1 : Formation of the pyrazole core by cyclizing hydrazine derivatives with β-keto esters or diketones under acidic conditions.

- Step 2 : Introducing substituents (e.g., 4-chlorophenyl and phenyl groups) via nucleophilic substitution or Suzuki coupling.

- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates using NaOH/EtOH or LiOH/H2O.

Purification is critical; column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended .

Basic: How is the structural integrity of this compound validated in synthetic batches?

Validation involves:

- X-ray crystallography : Single-crystal analysis determines bond lengths (e.g., C–C: ~1.39 Å) and dihedral angles (e.g., pyrazole ring planarity) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).

- IR : Carboxylic acid O–H stretch at ~2500–3000 cm⁻¹.

- Mass spectrometry : Molecular ion peak matching the theoretical mass (e.g., 328.7 g/mol) .

Advanced: How can researchers optimize reaction yields when synthesizing this compound?

Key strategies include:

- Catalyst screening : Use Pd(PPh3)4 for efficient Suzuki-Miyaura coupling of aryl groups.

- Temperature control : Maintain 80–100°C during cyclization to avoid side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

Contradictory yields may arise from trace moisture; ensure anhydrous conditions via molecular sieves .

Advanced: How should conflicting bioactivity data in enzyme inhibition assays be resolved?

Discrepancies often stem from assay conditions:

- Buffer pH : Carboxylic acid ionization (pKa ~4.5) affects binding; test at pH 6.5–7.5.

- Protein binding : Use equilibrium dialysis to measure free fraction in plasma.

- Control compounds : Include reference inhibitors (e.g., razaxaban for Factor Xa assays) to validate assay sensitivity .

Basic: What are the solubility challenges of this compound, and how are they addressed?

The compound is poorly soluble in water due to its aromatic and carboxylic acid groups. Strategies include:

- Salt formation : React with NaOH to form sodium salts.

- Co-solvents : Use DMSO or PEG-400 in pharmacological studies.

- Nanoformulation : Liposomal encapsulation improves bioavailability .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

- SHELX refinement : Use SHELXL to model disorder (e.g., chlorophenyl group rotation) and assign anisotropic displacement parameters.

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., carboxylic acid dimers) that stabilize crystal packing .

Basic: What pharmacological targets are associated with this compound?

It exhibits activity against:

- Enzymes : Factor Xa (IC50 ~50 nM in razaxaban analogs) .

- Receptors : Cannabinoid receptors (structural similarity to SR141716) .

- Ion channels : Modulatory effects on TRPV1 in pain studies .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking simulations : Use AutoDock Vina to predict binding poses in Factor Xa (PDB: 1FJS).

- QM/MM calculations : Optimize substituent electronic effects (e.g., chlorophenyl’s electron-withdrawing impact) .

Basic: What stability precautions are necessary for long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid carboxylic acid hydrolysis.

- Analytical monitoring : Perform HPLC every 6 months (C18 column, 0.1% TFA/MeCN gradient) .

Advanced: How are metabolic pathways of this compound characterized in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.